An In-depth Technical Guide to 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride: Synthesis, Characterization, and Application
An In-depth Technical Guide to 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride: Synthesis, Characterization, and Application
As a key building block in modern medicinal chemistry, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride offers a unique combination of a privileged scaffold and a powerful modulating group. This guide provides an in-depth exploration of its synthesis, analytical characterization, and strategic applications for researchers, scientists, and drug development professionals.
Core Compound Identity and Physicochemical Properties
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a synthetically valuable intermediate. The core structure features a piperidine ring acylated at the nitrogen with a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a strategic component in drug design for modulating metabolic stability, pKa, and binding affinity.[1][2] The benzoylpiperidine framework itself is recognized as a privileged structure, frequently found in centrally active agents due to its favorable geometry for interacting with various receptors.[3][4][5]
The definitive CAS number for the meta isomer, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, is 64670-97-9 .[6][7][8] It is important to distinguish this from the CAS number 25519-83-9, which is frequently, though not exclusively, associated with the para isomer, 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride.[9]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | [7] |
| CAS Number | 64670-97-9 | [6][8] |
| Molecular Formula | C₁₃H₁₅ClF₃NO | [6] |
| Molecular Weight | 293.71 g/mol | [6][7] |
| Appearance | Light Brown or Off-white Solid | [6] |
| Melting Point | 196-198 °C | |
| Purity | Typically ≥98% |
Synthesis and Purification: A Field-Proven Protocol
The most direct and reliable synthesis of this compound is achieved through the nucleophilic acyl substitution of piperidine with 3-(Trifluoromethyl)benzoyl chloride. This N-acylation is a robust and scalable reaction.
-
Acylating Agent : 3-(Trifluoromethyl)benzoyl chloride is the activated form of the corresponding carboxylic acid, making it highly electrophilic and ideal for acylation.
-
Base : A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Solvent : Anhydrous dichloromethane (DCM) is an excellent choice as it is relatively inert, has good solvating power for the reactants, and is easily removed under reduced pressure.
-
Temperature : The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of piperidine).
-
Base Addition : Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.) to the stirred solution.
-
Acylation : Add 3-(Trifluoromethyl)benzoyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Workup (Aqueous Wash) : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl solution (to remove excess TEA), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities), and finally with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base as an oil or solid.
-
Dissolution : Dissolve the crude 4-(3-Trifluoromethylbenzoyl)piperidine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification : Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble dry HCl gas through the solution until precipitation is complete.
-
Precipitation & Isolation : Stir the resulting slurry for 30 minutes. Collect the solid precipitate by vacuum filtration.
-
Washing : Wash the filter cake with cold diethyl ether to remove any soluble impurities.
-
Drying & Recrystallization : Dry the solid under vacuum. For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system such as ethanol/ether.
Caption: Synthesis and purification workflow for the target compound.
Analytical Characterization for Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the final compound. A multi-technique approach ensures a self-validating system of quality control.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound. A reverse-phase method (e.g., C18 column) with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is typically employed.[10] Purity is assessed by the area percentage of the main peak.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight. In electrospray ionization (ESI) positive mode, the free base will show a peak corresponding to [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The definitive technique for structural elucidation.
-
¹H NMR : Will show characteristic signals for the aromatic protons (in the 7.5-8.0 ppm region) and the aliphatic protons of the piperidine ring (typically in the 1.5-4.0 ppm region).
-
¹³C NMR : Confirms the number of unique carbon environments, including the carbonyl carbon (~170 ppm), the CF₃ carbon (a quartet), and carbons of the aromatic and piperidine rings.
-
¹⁹F NMR : A single peak will confirm the presence of the single CF₃ group.
-
Dynamic NMR : It's important to note that N-benzoyl piperidine derivatives can exhibit restricted rotation around the amide C-N bond, leading to the observation of rotamers (E/Z isomers).[11] This may result in broadened or duplicated NMR signals at room temperature, which can often be resolved by variable temperature (VT) NMR studies.[12]
-
Caption: Standard analytical workflow for quality control.
Applications in Drug Development
The strategic value of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride lies in its utility as a scaffold for creating more complex molecules with therapeutic potential, particularly for Central Nervous System (CNS) disorders.
The introduction of a CF₃ group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[13]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic hotspots, increase the drug's half-life, and improve its pharmacokinetic profile.[2][14]
-
Lipophilicity : The CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB), a critical feature for CNS-targeted drugs.[1]
-
Binding Affinity : The high electronegativity of the CF₃ group alters the electronic landscape of the benzoyl ring, which can lead to stronger or more selective interactions with biological targets through dipole-dipole or hydrogen bonding interactions.[14][15]
The benzoylpiperidine motif is a cornerstone in the design of neuropsychiatric drugs.[4] It is a key component in numerous ligands targeting serotoninergic (e.g., 5-HT₂ₐ) and dopaminergic (e.g., D₂) receptors, which are critical targets for treating conditions like schizophrenia and depression.[3][16] The piperidine ring acts as a conformationally constrained scaffold that correctly orients the benzoyl group for optimal receptor engagement. This framework is considered metabolically stable and serves as a reliable anchor for further molecular elaboration.[4][5]
Given its structure, this compound is an ideal starting point for synthesizing libraries of molecules for screening against various CNS targets. It can be used in the development of:
-
Atypical Antipsychotics : By targeting 5-HT₂ₐ and D₂ receptors.[3]
-
Antidepressants : As a scaffold for serotonin transporter (SERT) inhibitors.[17]
-
Neuroprotective Agents : For conditions like Alzheimer's disease or Parkinson's disease.[4][18][19]
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